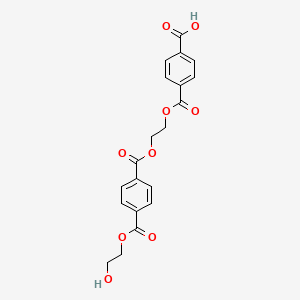

4-((2-((4-((2-Hydroxyethoxy)carbonyl)benzoyl)oxy)ethoxy)carbonyl)benzoic acid

Description

This compound (CAS RN: 23186-89-2) is a benzoic acid derivative featuring two hydroxyethoxycarbonyl groups linked via ester bonds. Its molecular formula is C₂₀H₁₈O₉, with a molecular weight of 402.355 g/mol and a ChemSpider ID of 4932087 . Structurally, it is related to terephthalic acid derivatives, with synonyms including Di(ethylene terephthalate). The compound is characterized by high polarity due to multiple oxygen atoms, influencing its solubility and reactivity. Purity for research-grade material is typically ≥98% (HPLC), as confirmed by NMR and analytical testing .

Properties

IUPAC Name |

4-[2-[4-(2-hydroxyethoxycarbonyl)benzoyl]oxyethoxycarbonyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O9/c21-9-10-27-18(24)15-5-7-16(8-6-15)20(26)29-12-11-28-19(25)14-3-1-13(2-4-14)17(22)23/h1-8,21H,9-12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBVCBDFRCQZMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methyl Ester Protection and Alkylation

The monomeric precursor, 4-((2-hydroxyethoxy)carbonyl)benzoic acid, is synthesized via nucleophilic substitution:

-

Methyl 4-hydroxybenzoate reacts with 2-chloroethanol in the presence of potassium carbonate (K₂CO₃) to form methyl 4-((2-hydroxyethoxy)carbonyl)benzoate .

-

Saponification with NaOH converts the methyl ester to the carboxylic acid.

Reaction Scheme

Dimerization Strategies

Acid Chloride-Mediated Esterification

The carboxylic acid group of the monomer is activated as an acid chloride using thionyl chloride (SOCl₂) . This intermediate reacts with the hydroxyl group of a second monomer to form the ester bridge.

Procedure

-

Activation :

-

Coupling :

Conditions

Mitsunobu Coupling

The Mitsunobu reaction facilitates ether bond formation between hydroxyl and carboxylic acid groups using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) .

Procedure

-

Monomer Activation :

-

Dimerization :

Conditions

Diethylene Glycol Linker Approach

Diethylene glycol serves as a spacer, connecting two monomeric units via ester bonds.

Procedure

-

Acid Chloride Preparation :

-

Diester Formation :

Conditions

Comparative Analysis of Methods

Critical Reaction Parameters

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

4-((2-((4-((2-Hydroxyethoxy)carbonyl)benzoyl)oxy)ethoxy)carbonyl)benzoic acid can undergo various chemical reactions, including:

Esterification: Formation of esters with alcohols.

Hydrolysis: Breaking down into its constituent acids and alcohols in the presence of water and acid or base catalysts.

Oxidation: Conversion of the hydroxyethoxy group to carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

Esterification: Typically involves alcohols and acid catalysts like sulfuric acid.

Hydrolysis: Requires water and either acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Oxidation: Uses oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Esterification: Produces various esters depending on the alcohol used.

Hydrolysis: Yields terephthalic acid, 4-hydroxybenzoic acid, and ethylene glycol.

Oxidation: Results in the formation of carboxylic acids from the hydroxyethoxy group.

Scientific Research Applications

Physical Properties

- Molecular Weight : 402.35 g/mol

- Density : Not available

- Melting Point : Not available

- Boiling Point : Not available

Pharmaceutical Applications

4-((2-((4-((2-Hydroxyethoxy)carbonyl)benzoyl)oxy)ethoxy)carbonyl)benzoic acid has shown promise in pharmaceutical formulations, particularly as a drug delivery agent or excipient. Its ability to form stable complexes with various active pharmaceutical ingredients (APIs) enhances the solubility and bioavailability of poorly soluble drugs.

Case Study: Drug Delivery Systems

Research has indicated that this compound can be utilized to improve the delivery of anti-cancer drugs by modifying their release profiles in targeted therapy. The compound’s ester groups allow for controlled hydrolysis, releasing the drug at a predetermined rate, which is crucial for maintaining therapeutic levels over extended periods.

Material Science

In material science, this compound is explored for its potential use in creating biodegradable polymers. The incorporation of this compound into polymer matrices can enhance mechanical properties while ensuring environmental sustainability.

Case Study: Biodegradable Polymers

A study demonstrated that blending this compound with polylactic acid (PLA) resulted in materials with improved tensile strength and flexibility, making them suitable for packaging applications. The biodegradability of the resulting polymers offers an eco-friendly alternative to conventional plastics.

Biochemical Research

The compound's unique structure makes it a valuable tool in biochemical research, particularly in studying enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor in various enzymatic reactions provides insights into enzyme kinetics and mechanisms.

Case Study: Enzyme Inhibition Studies

In enzyme inhibition studies, this compound was tested against specific hydrolases. Results indicated that it could effectively inhibit enzyme activity, suggesting potential applications in developing therapeutic agents for diseases involving dysregulated enzyme activity.

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Pharmaceutical | Enhances solubility and bioavailability of APIs |

| Material Science | Improves mechanical properties of biodegradable polymers |

| Biochemical Research | Acts as an effective enzyme inhibitor |

Mechanism of Action

The mechanism by which 4-((2-((4-((2-Hydroxyethoxy)carbonyl)benzoyl)oxy)ethoxy)carbonyl)benzoic acid exerts its effects depends on its application. In drug delivery, for example, the ester linkages can be hydrolyzed in the body to release active pharmaceutical ingredients. The hydroxyethoxy group can interact with biological molecules, facilitating targeted delivery and controlled release.

Comparison with Similar Compounds

4-(Methoxycarbonyl)benzoic Acid

- Structure : Simpler derivative with a single methoxycarbonyl group (C₉H₈O₄).

- Properties : Lower molecular weight (~180 g/mol) and reduced hydrophilicity compared to the target compound.

- Applications : Widely used in peptide synthesis and HPLC analysis due to its straightforward functionalization .

- Key Difference : Lacks the hydroxyethoxy chain, resulting in lower water solubility and different reactivity toward hydrolysis .

4-(2-Aminoethyl)benzoic Acid (CAS 1199-69-5)

- Structure: Features a para-substituted aminoethyl group (-CH₂CH₂NH₂) on the benzoic acid core.

- Properties: Enhanced basicity and polarity due to the amino group, making it soluble in polar solvents. Molecular weight: 179.18 g/mol.

- Applications : Intermediate in pharmaceuticals and peptidomimetics.

- Key Difference: Aminoethyl substituent introduces hydrogen-bonding capacity, unlike the ester-rich target compound .

4-(2-Methoxy-2-oxoethyl)benzoic Acid (CAS 14736-50-6)

- Structure : Methoxy-oxoethyl substituent (-CH₂C(O)OCH₃) at the para position.

- Properties : Similarity score of 0.98 to other benzoic acid derivatives. Moderate polarity due to the ester and ketone groups.

- Applications : Used in organic synthesis for introducing branched ester functionalities.

- Key Difference : The methoxy-oxoethyl group reduces hydrolytic stability compared to the target compound’s hydroxyethoxy chains .

4-((2-(2-Hydroxyethoxy)ethoxy)carbonyl)benzoic Acid (CAS 65087-23-2)

- Structure : Extended ethoxy chain (-OCH₂CH₂O-) in the ester group.

- Properties : Higher molecular weight (436.4 g/mol ) and increased hydrophilicity due to additional oxygen atoms.

- Applications: Potential use in biodegradable polymers or drug delivery systems.

- Key Difference : The longer ethoxy chain enhances flexibility and solubility compared to the target compound’s shorter hydroxyethoxy groups .

4-[2-(Acetylamino)ethoxy]benzoic Acid (CAS 297137-62-3)

- Structure: Acetylamino-ethoxy substituent (-OCH₂CH₂NHCOCH₃).

- Properties : Amide group introduces hydrogen-bonding and resistance to hydrolysis.

- Applications : Pharmaceutical intermediate with improved metabolic stability.

- Key Difference: The acetylamino group alters bioactivity and solubility profiles compared to the target’s ester-linked hydroxyethoxy groups .

Structural and Functional Analysis

| Parameter | Target Compound | 4-(Methoxycarbonyl)benzoic Acid | 4-(2-Aminoethyl)benzoic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 402.355 | ~180 | 179.18 |

| Key Functional Groups | Hydroxyethoxy esters, carboxylic acid | Methoxycarbonyl, carboxylic acid | Aminoethyl, carboxylic acid |

| Solubility | High (polar solvents) | Moderate | High (polar solvents) |

| Reactivity | Hydrolysis-prone esters | Stable under basic conditions | Base-sensitive amino group |

| Applications | Polymers, drug delivery | Peptide synthesis | Pharmaceuticals |

Biological Activity

4-((2-((4-((2-Hydroxyethoxy)carbonyl)benzoyl)oxy)ethoxy)carbonyl)benzoic acid, commonly referred to by its CAS number 23186-89-2, is a synthetic compound with potential biological activities. This article explores its structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 402.35 g/mol. The compound features multiple functional groups, including hydroxy, carbonyl, and ether linkages, which may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 23186-89-2 |

| Molecular Formula | C20H18O9 |

| Molecular Weight | 402.35 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls and inhibition of protein synthesis.

- Antibacterial Activity : Compounds in this class have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus species, indicating strong bactericidal effects .

- Antifungal Activity : Similar compounds have shown antifungal properties, particularly against Candida species, outperforming traditional antifungal agents like fluconazole .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activity. Studies have linked similar benzoic acid derivatives to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on a series of benzoic acid derivatives indicated that modifications in the hydroxyethyl side chain significantly enhanced antibacterial activity against MRSA strains. Compounds with extended ethylene glycol units exhibited improved solubility and bioavailability .

- In Vivo Studies : In vivo models assessing the anti-inflammatory properties of related compounds showed a reduction in edema and inflammatory markers following administration, suggesting therapeutic potential for conditions like arthritis .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the benzoyl moiety and the hydroxyethyl side chains can significantly impact potency and selectivity towards specific biological targets.

Key Findings from SAR Studies:

- Hydroxy Substituents : The presence of hydroxy groups enhances solubility and biological activity.

- Carbonyl Positioning : Variations in carbonyl positioning relative to ether linkages affect binding affinity to target proteins.

Q & A

Basic: What are the recommended synthetic routes for preparing 4-((2-((4-((2-Hydroxyethoxy)carbonyl)benzoyl)oxy)ethoxy)carbonyl)benzoic acid with high purity?

Methodological Answer:

A stepwise esterification approach is commonly employed, starting with the reaction of 4-(methoxycarbonyl)benzoic acid derivatives with ethylene glycol under catalytic conditions (e.g., DCC/DMAP). Subsequent hydrolysis of the methoxy group yields the hydroxyethoxy intermediate. Final coupling with a second benzoic acid moiety via carbodiimide-mediated esterification ensures structural fidelity. Purity (>98%) is validated using HPLC and NMR spectroscopy . Key steps:

- HPLC monitoring : To track reaction progress and intermediate purity.

- NMR analysis : Confirms ester linkages (δ 4.3–4.5 ppm for ethoxy protons) and absence of unreacted hydroxyl groups .

Advanced: How can the hydrolytic stability of this compound be optimized for controlled drug delivery systems?

Methodological Answer:

The compound’s ester bonds are pH-sensitive, making hydrolysis rate a critical parameter. To modulate stability:

- Structural modifications : Introduce steric hindrance (e.g., branched ethoxy chains) or electron-withdrawing groups to slow hydrolysis .

- In vitro assays : Simulate physiological conditions (pH 7.4 buffer, 37°C) and quantify degradation via LC-MS. Compare half-life (t1/2) with unmodified analogs .

- Co-polymerization : Incorporate into biodegradable polymers (e.g., PLGA) to control release kinetics .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C10H10O5, theoretical 210.0528 Da) .

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include:

- FT-IR : Confirms ester carbonyl stretches (~1720 cm<sup>-1</sup>) and hydroxyl groups (~3400 cm<sup>-1</sup>) .

Advanced: How can solubility limitations in aqueous media be addressed for biological testing?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤10% v/v) to enhance solubility while maintaining cell viability .

- Derivatization : Synthesize sodium salts via neutralization with NaOH or PEGylated derivatives to improve hydrophilicity .

- Nanoparticle encapsulation : Formulate with poloxamers or liposomes to enhance bioavailability .

Safety: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Seek medical attention if irritation persists .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced: What computational tools can predict the compound’s reactivity and potential degradation pathways?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for ester linkages to identify labile sites .

- Molecular Dynamics (MD) : Simulate hydrolysis under varying pH conditions to model degradation kinetics .

- ACD/Labs Percepta : Predict logP (2.38) and pKa (3.08) to assess solubility and ionization behavior .

Basic: How can batch-to-batch variability in synthesis be minimized?

Methodological Answer:

- Process standardization : Fix reaction parameters (temperature, catalyst concentration, stirring rate) using design-of-experiments (DoE) .

- Quality control : Implement in-line FT-IR or Raman spectroscopy for real-time monitoring of intermediates .

- Statistical analysis : Use ANOVA to identify critical variables affecting yield/purity .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-analysis : Compare studies for consistency in assay conditions (e.g., cell lines, concentrations) .

- Dose-response curves : Establish EC50/IC50 values across multiple replicates to validate reproducibility .

- Orthogonal assays : Use both enzymatic (e.g., tyrosinase inhibition) and cell-based (e.g., cytotoxicity) tests to confirm activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.